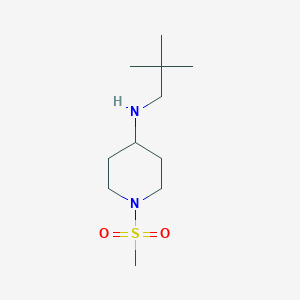![molecular formula C17H15N7 B7571896 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine, also known as PPTA, is a synthetic compound that has been found to have potential applications in scientific research. PPTA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
作用機序
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been found to act as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. Activation of the sigma-1 receptor has been shown to have various effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the promotion of cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has also been found to have an inhibitory effect on the NMDA receptor, which is a protein that plays a role in learning and memory.
Biochemical and Physiological Effects
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the promotion of cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has also been found to have an inhibitory effect on the NMDA receptor, which is a protein that plays a role in learning and memory. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
実験室実験の利点と制限
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its relative stability. However, 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine also has some limitations, including its potential toxicity and the lack of long-term safety data.
将来の方向性
There are several future directions for research on 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine, including the investigation of its potential therapeutic applications in neurological disorders, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the long-term safety and toxicity of 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine.
合成法
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been synthesized using various methods, including the reaction of 2-pyrazol-1-ylbenzyl chloride with sodium azide, followed by the reaction of the resulting compound with 1-phenyltetrazole-5-amine. Another method involves the reaction of 2-pyrazol-1-ylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with 1-phenyl-5-amino-1H-tetrazole. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine can also be synthesized by the reaction of 2-pyrazol-1-ylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with 5-aminotetrazole.
科学的研究の応用
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been used in studies to investigate the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-2-8-15(9-3-1)24-17(20-21-22-24)18-13-14-7-4-5-10-16(14)23-12-6-11-19-23/h1-12H,13H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDFXJBNBIVSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)

![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)